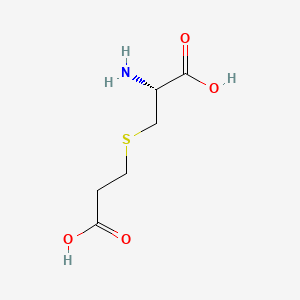
S-(2-羧乙基)-L-半胱氨酸
描述
Synthesis Analysis
The synthesis of S-(2-Carboxyethyl)-L-cysteine and related compounds involves reactions with cysteine. For instance, S-(1-carboxyethyl)-L-cysteine (1-CEC) and S-(1-carboxypropyl)-L-cysteine (1-CPC) can be synthesized from cysteine using 2-bromopropionic acid or 2-bromobutyric acid, respectively (Blarzino, Foppoli & Coccia, 1987). Another approach involves enzymatic synthesis using compounds like 3-chloro-d-alanine chloride-lyase from Pseudomonas putida (Nagasawa, Hosono, Ohkishi & Yamada, 1983).
Molecular Structure Analysis
The molecular structure of S-(2-Carboxyethyl)-L-cysteine and its polymers has been a subject of interest. Poly‐S‐carboxyethyl‐L‐cysteine, for example, exhibits a β-conformation in solid films and in aqueous solutions, it undergoes a transition to a randomly coiled structure at higher ionization levels (Makda & Ikeda, 1971).
Chemical Reactions and Properties
S-(2-Carboxyethyl)-L-cysteine undergoes various chemical reactions, including oxidative deamination and conjugation reactions. For instance, S-(1-carboxyethyl)-L-cysteine and S-(1-carboxypropyl)-L-cysteine can be oxidatively deaminated by L-aminoacid oxidase (Foppoli, Coccia & Blarzino, 1986). It also forms conjugates with alpha,beta-unsaturated carbonyl compounds, which are precursors for sulfur compounds in food flavors (Starkenmann, 2003).
Physical Properties Analysis
The physical properties of S-(2-Carboxyethyl)-L-cysteine derivatives, particularly their polymers, have been examined through studies like optical rotatory dispersion, viscosity, and infrared spectroscopy. These studies have helped in understanding the conformational changes and stability of these compounds in different environments (Ikeda, 1967).
Chemical Properties Analysis
The chemical properties of S-(2-Carboxyethyl)-L-cysteine are characterized by its reactivity towards various substrates and its involvement in metabolic pathways. For instance, its derivatives are used as inhibitors for enzymes like carboxypeptidase A, indicating a specific reactivity pattern (Park & Kim, 2002). Moreover, its metabolism in the human body leads to the formation of compounds like thiodiglycolic acid and thiodiglycolic acid sulfoxide, which are important for understanding its biological roles (Hofmann, Eichelbaum, Seefried & Meese, 1991).
科学研究应用
代谢途径和临床应用
- 呼吸医学中的S-羧甲基-L-半胱氨酸:该化合物是半胱氨酸的衍生物,已在呼吸医学中找到临床应用。它表现出复杂的代谢,具有不同的影响,具体取决于个体的代谢特征和昼夜节律。一些患者体验到显著的治疗益处,而另一些患者则没有看到可衡量的效果。这种疗效的差异可能归因于多态性影响和影响其代谢的昼夜节律 (Mitchell & Steventon, 2012).
分析方法
- 血清中的测定:已经开发出一种在血清中测定S-(羧甲基)-L-半胱氨酸的方法。这涉及萃取、荧光衍生化和高效液相色谱。该方法应用于研究口服给药后该化合物在人体内的生物利用度 (Schutter, Weken, Bossche, & Moerloose, 1988).
化学合成和性质
- S-(1-羧乙基)-L-半胱氨酸的合成和色谱性质:已经报道了从半胱氨酸合成S-(1-羧乙基)-L-半胱氨酸(1-CEC)及其在色谱中的行为。这项研究提供了对其识别至关重要的分析数据 (Blarzino, Foppoli, & Coccia, 1987).
生物物理研究
- 溶液中的构象分析:已经分析了聚-S-羧乙基-L-半胱氨酸在各种溶液中的构象。它在固体薄膜中表现出β-构象,并在pH 5.5左右的水溶液中经历了线圈-β转变,表明其具有多种生化应用的潜力 (Makda & Ikeda, 1971).
营养意义
- 在细胞稳态中的作用:与S-(2-羧乙基)-L-半胱氨酸密切相关的L-半胱氨酸在细胞稳态中起着重要作用。它是蛋白质合成、谷胱甘肽、硫化氢和牛磺酸的前体,因此在营养和治疗应用中具有广泛的意义 (Yin et al., 2016).
氧化脱氨研究
- 氧化脱氨的研究:已经研究了L-氨基酸氧化酶对S-(1-羧乙基)-L-半胱氨酸的氧化脱氨,提供了对其代谢途径和潜在生物医学应用的见解 (Foppoli, Coccia, & Blarzino, 1986).
结构和功能研究
- 杀虫和保护潜力:S-(2-羧乙基)-L-半胱氨酸存在于豆科植物中,并且可能由于环境暴露而出现在人体中。它表现出类似于抗氧化剂和粘液溶解剂S-羧甲基-1-半胱氨酸的特性。体外研究表明其作为细胞保护途径的温和激活剂和环境毒素保护剂的潜力 (Waters, Mossine, Kelley, & Mawhinney, 2022).
异生物质-内生物质相互作用
- 与血浆氨基酸的相互作用:一项研究调查了S-羧甲基-1-半胱氨酸代谢与血浆氨基酸浓度之间的相关性,但没有发现显着关联。这表明该化合物在人体内代谢相互作用的复杂性 (Steventon, Mitchell, Angulo, & Barbas, 2011).
金属离子诱导的多肽构象
- 金属离子对构象的影响:已经研究了二价金属离子对聚(S-羧乙基-L-半胱氨酸)的影响,揭示了其构象变化和在生化和医学领域的潜在应用 (Oka, Maeda, & Ikeda, 1983).
克雷布斯循环中间体的化学修饰
- 克雷布斯循环中间体的修饰:在各种蛋白质中发现的化学修饰S-(2-琥珀酰基)半胱氨酸突出了蛋白质自发化学修饰的潜力,其中包括S-(2-羧乙基)-L-半胱氨酸等代谢中间体 (Alderson et al., 2006).
X射线光电子能谱
- L-半胱氨酸薄膜的表面分析:L-半胱氨酸自组装薄膜的高分辨率X射线光电子能谱提供了对电子态和材料科学中潜在应用的见解 (Cavalleri et al., 2004).
安全和危害
未来方向
作用机制
Target of Action
S-(2-Carboxyethyl)-L-cysteine, also known as L-Cysteine, S-(2-carboxyethyl)-, is a cysteine-reactive compound . Cysteine-reactive compounds are emerging as a promising therapeutic means for efficient and sustained targeting of key disease-driving proteins . Understanding target engagement and selectivity is essential for determining optimal dosing and limiting potential on- or off-target toxicity .
Mode of Action
It is known that cysteine-reactive compounds can be optimized in terms of reactivity and selectivity . Extensive profiling of covalent drug candidates remains an important task to confirm target engagement and specificity across tissues . Chemical biology methods such as chemoproteomics survey drug–target interactions directly in cells or lysate .
Biochemical Pathways
It is known that cysteine-reactive compounds can affect various disease-relevant model systems and even patient material . Studying drug target occupancy in such circumstances can help to identify appropriate dosage regimens .
Pharmacokinetics
It is known that the plasma protein binding can be an effective means of improving the pharmacokinetic properties of otherwise short-lived molecules . Using peptide phage display, a series of peptides having the core sequence DICLPRWGCLW that specifically bind serum albumin from multiple species with high affinity have been identified . These peptides bind to albumin with 1:1 stoichiometry at a site distinct from known small molecule binding sites .
Action Environment
The action environment of S-(2-Carboxyethyl)-L-cysteine can influence its action, efficacy, and stability. For instance, disulfide bonds (S–S), which are stable in physiological environments with low level of GSH but rapidly cleaved in tumor intracellular environment through the thiol–disulfide exchange with redox GSH to facilitate the degradation of carriers and the release of cargoes, are commonly used in the GSH-responsive charge-reversal drug delivery .
属性
IUPAC Name |
(2R)-2-amino-3-(2-carboxyethylsulfanyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4S/c7-4(6(10)11)3-12-2-1-5(8)9/h4H,1-3,7H2,(H,8,9)(H,10,11)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPINGSGHKXIQA-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCC(C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CSC[C@@H](C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40193329 | |
| Record name | S-(2-Carboxyethyl)cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40193329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-(2-Carboxyethyl)-L-cysteine | |
CAS RN |
4033-46-9 | |
| Record name | S-(2-Carboxyethyl)cysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4033-46-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | S-(2-Carboxyethyl)cysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004033469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-(2-Carboxyethyl)cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40193329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-(2-carboxyethyl)-L-cysteine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.562 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | S-(2-CARBOXYETHYL)-L-CYSTEINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95OL8J8K17 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[4-[[2-(4-chlorophenyl)-5,5-dimethyl-1-cyclohexenyl]methyl]-1-piperazinyl]-N-[4-[[4-(4-morpholinyl)-1-(phenylthio)butan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide](/img/structure/B1264371.png)

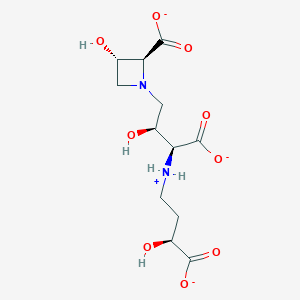

![N'-[(E)-(6-chloro-4-oxo-4H-chromen-3-yl)methylidene]-4-hydroxy-3-methoxybenzohydrazide](/img/structure/B1264381.png)
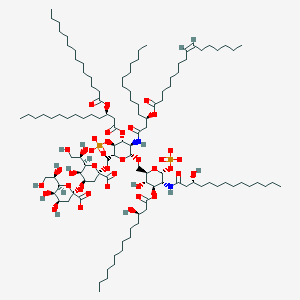

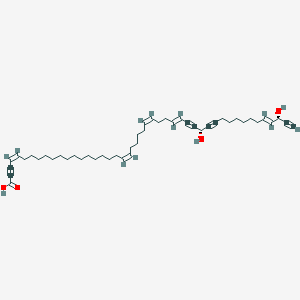
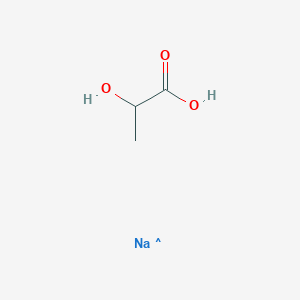

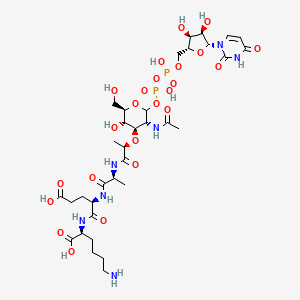
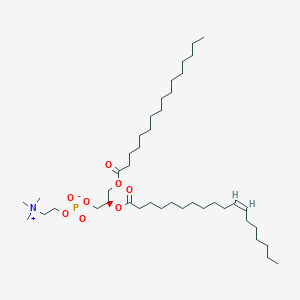
![(1S,5R)-2-((S)-azepan-4-ylcarbamoyl)-7-oxo-2,6-diazabicyclo[3.2.0]heptane-6-sulfonic acid](/img/structure/B1264392.png)
![N-[1-(3-fluorophenyl)-6,6-dimethyl-5,7-dihydro-4H-indazol-4-yl]-2-(2-pyridinylthio)acetamide](/img/structure/B1264395.png)